Abemaciclib metabolite M20
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Overview
Description
LSN3106726, also known as Abemaciclib metabolite M20, is an active metabolite of Abemaciclib. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are crucial for cell cycle regulation. This compound is primarily used in cancer research due to its ability to inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LSN3106726 involves multiple steps, starting from the parent compound Abemaciclib. The process includes specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the selective formation of the desired metabolite .
Industrial Production Methods: Industrial production of LSN3106726 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques like liquid chromatography and mass spectrometry for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: LSN3106726 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
LSN3106726 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of cyclin-dependent kinase inhibition and to develop new inhibitors.
Biology: It helps in understanding cell cycle regulation and the role of cyclin-dependent kinases in cell proliferation.
Medicine: It is used in cancer research to develop new therapeutic strategies for treating various types of cancer.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs
Mechanism of Action
LSN3106726 exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, LSN3106726 prevents the proliferation of cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin D1-CDK4/6 complex, and the pathways involved are related to cell cycle regulation .
Comparison with Similar Compounds
Abemaciclib: The parent compound, also a selective inhibitor of cyclin-dependent kinases 4 and 6.
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in cancer treatment.
Ribociclib: Similar to Abemaciclib and Palbociclib, used for the same therapeutic purposes.
Uniqueness: LSN3106726 is unique due to its specific role as an active metabolite of Abemaciclib. It retains the inhibitory properties of the parent compound while potentially offering different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it valuable for detailed studies on the metabolism and action of cyclin-dependent kinase inhibitors .
Properties
IUPAC Name |
[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBDJBMXOTNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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